![molecular formula C16H19FN4O B6435412 N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide CAS No. 2549048-80-6](/img/structure/B6435412.png)
N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide
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Overview
Description
The compound “N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide” is a complex organic molecule. It contains a quinazolin-4-yl group, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals . The molecule also contains a piperidin-4-yl group, which is a type of secondary amine. Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Molecular Structure Analysis
The molecular structure of a similar compound, N-[1-(7-chloroquinolin-4-yl)piperidin-4-yl]-N-methylacetamide, includes a total of 44 bonds. There are 24 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 tertiary amine (aromatic), and 1 Pyridine .Scientific Research Applications
Pharmaceutical Industry
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Antimicrobial Agents
Some piperidine derivatives have shown promising antibacterial and antifungal activity .
CNS-Inhibitors and Anti-Inflammatory Agents
Piperidine-containing compounds exhibit a wide variety of interesting biochemical and pharmacological properties including CNS-inhibitors and anti-inflammatory agents .
Treatment of Obesity
Piperidine nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . One of the applications is the treatment of obesity .
Treatment of Type 2 Diabetes
Another application of piperidine-containing compounds is in the treatment of type 2 diabetes .
Inhibition of PKB over PKA
The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Drug Design
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can interact with various targets to exert their therapeutic effects . For instance, some piperidine derivatives have been found to activate hypoxia-inducible factor 1 (HIF-1) pathways .
Biochemical Pathways
For example, some piperidine derivatives have been found to activate HIF-1 pathways, which play a crucial role in cellular responses to hypoxia . HIF-1 promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .
Pharmacokinetics
The design and synthesis of novel benzamide derivatives, which include piperidine derivatives, are often guided by bioisosterism and pharmacokinetic parameters .
Result of Action
It is known that some piperidine derivatives can induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
It is known that the activity of piperidine derivatives can be influenced by the hypoxic conditions often found in tumor cells .
properties
IUPAC Name |
N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-11(22)20(2)13-5-7-21(8-6-13)16-14-4-3-12(17)9-15(14)18-10-19-16/h3-4,9-10,13H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFSIAKREVRDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C2=NC=NC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-N-methylacetamide |
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